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Compound of Interest

Compound Name:
2-Pentanone, 3-(nitromethylene)-

(9CI)

CAS No.: 155990-67-3

Cat. No.: B588597

Get Quote

Executive Summary
-Nitroenones are versatile electrophilic building blocks in organic synthesis, serving as
"chemical chameleons" due to their ability to react as Michael acceptors, 1,3-dipoles, or diene
precursors.[1] This guide details the synthesis of

-nitroenones starting from 2-pentanone (methyl propyl ketone). The protocol prioritizes the
Aldol-Nitration-Elimination pathway, a high-fidelity route that ensures regiocontrol and
scalability.

Target Audience: Synthetic Chemists, Process Development Scientists. Starting Material: 2-

Pentanone (CAS: 107-87-9). Key Intermediate: (E)-3-hepten-2-one (or substituted analogues).

Final Product: 4-Nitro-3-hepten-2-one (or analogues).

Part 1: Retrosynthetic Analysis & Strategy
The direct introduction of a nitro group at the

-position of a ketone is thermodynamically unfavorable and kinetically challenging. Therefore,
the synthesis is best approached by first establishing the
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-unsaturation and subsequently functionalizing the alkene.

Strategic Pathways
Path A (The Enone-Nitration Route):

Step 1: Claisen-Schmidt condensation of 2-pentanone with an aldehyde to form a

conjugated enone.

Step 2: Halogenation/Nitration sequence (Ipso-substitution) or direct nitration using nitryl

iodide generated in situ.

Path B (The Enaminone Route):

Step 1: Reaction with DMF-DMA to form an enaminone.

Step 2: Nitro-substitution (less common for 2-pentanone due to regioselectivity issues at

C1 vs C3).

Selected Pathway:Path A is selected for its generality and higher yields with 2-pentanone.
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Figure 1: Strategic workflow for the conversion of 2-pentanone to

-nitroenones.

Part 2: Detailed Experimental Protocols
Phase 1: Synthesis of the Conjugated Enone
The first objective is to convert 2-pentanone into a stable
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-unsaturated ketone. 2-Pentanone has two enolizable positions (C1-methyl and C3-methylene).
Kinetic control (LDA, -78°C) favors C1, while thermodynamic control (NaOH, reflux) favors C3.
For

-nitroenone synthesis, the C1-aldol product (methyl vinyl ketone derivative) is often preferred to
minimize steric hindrance during nitration.

Protocol: Claisen-Schmidt Condensation
Reagents: 2-Pentanone (1.0 equiv), Benzaldehyde (1.0 equiv), NaOH (10% aq), Ethanol.

Setup: Charge a round-bottom flask with 2-pentanone (10 mmol) and benzaldehyde (10

mmol) in ethanol (20 mL).

Addition: Add NaOH solution (5 mL, 10%) dropwise at 0°C.

Reaction: Stir at room temperature for 12 hours.

Workup: Neutralize with dilute HCl. Extract with ethyl acetate (

mL). Wash organic layer with brine, dry over

, and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc 9:1) to yield (E)-4-phenyl-3-

buten-2-one (if attacking C1) or (E)-1-phenyl-2-methyl-1-penten-3-one (if attacking C3).

Note: With benzaldehyde, 2-pentanone preferentially attacks at C1 (methyl) to give the

linear enone (4-phenyl-3-penten-2-one analogue).

Phase 2: Regioselective Nitration to -Nitroenone
Direct nitration of enones can lead to

-substitution. To achieve

-selectivity, we employ an Ipso-Nitration of

-Haloenones or a Modified Nitration-Elimination sequence.

Method A: The Nitryl Iodide Approach (Direct Nitration)
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This method utilizes the in situ generation of nitryl iodide (

) or a radical nitration sequence using Sodium Nitrite and Ceric Ammonium Nitrate (CAN).

Reagents: Enone (from Phase 1),

, Ceric Ammonium Nitrate (CAN), Acetic Acid, Ultrasound (optional).

Dissolution: Dissolve the enone (1 mmol) in acetonitrile (5 mL).

Reagent Preparation: Add

(3 equiv) and CAN (2 equiv).

Reaction: Sonicate or stir vigorously at room temperature for 2-4 hours. The reaction

proceeds via a radical addition of

to the

-carbon, followed by oxidation/elimination to restore the double bond.

Observation: The mixture turns from yellow to deep orange.

Workup: Quench with water. Extract with DCM.[2]

Purification: Silica gel chromatography.

Critical Check: Ensure the product is the unsaturated nitroenone and not the saturated

-nitro ketone. If the saturated ketone is obtained, perform a brief oxidation with DDQ (2,3-
Dichloro-5,6-dicyano-1,4-benzoquinone) in benzene at reflux to restore the double bond.

Method B: The Ipso-Substitution (High Regiocontrol)
For precise

-positioning, convert the enone to a

-iodoenone first.

Iodination: Treat enone with
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/ Pyridine /

to form the

-iodo or

-iodo derivative (substrate dependent).

Nitration: React the vinyl iodide with

(Silver Nitrite) in ether. The nitro group displaces the iodine via an addition-elimination
mechanism.

Part 3: Data Summary & Optimization
Parameter

Condition A (Direct
Nitration)

Condition B (Ipso-
Substitution)

Reagents , CAN, AcOH , Pyridine

Temperature 25°C (Room Temp) Reflux / 25°C

Time 2 - 4 Hours 12 - 24 Hours

Yield 55 - 70% 40 - 60%

Regioselectivity

Moderate (

vs

mixture possible)

High (

-selective)

Scalability High (Gram scale) Low (Expensive Ag reagents)

Key Mechanistic Insight
The transformation relies on the Michael acceptor character of the enone.[2] In the CAN-

mediated route, the Cerium(IV) species generates a nitrogen dioxide radical (

). This radical attacks the

-carbon (the most electron-deficient site), forming a radical intermediate at the
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-position, which is subsequently oxidized to the cation and eliminates a proton to form the

-nitroenone.

Part 4: Safety & Handling
Nitro Compounds:

-Nitroenones are energetic and potentially explosive if heated dry. Handle small quantities
behind a blast shield.

CAN: Strong oxidant. Incompatible with strong reducers.

Solvents: Acetonitrile and DCM are toxic; use in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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